molecular formula C16H16BrNO2 B5565980 N-(4-bromo-2-methylphenyl)-2-(2-methoxyphenyl)acetamide

N-(4-bromo-2-methylphenyl)-2-(2-methoxyphenyl)acetamide

Cat. No.: B5565980
M. Wt: 334.21 g/mol
InChI Key: HJMPQCBJTTXXNL-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-2-(2-methoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound features a bromine atom, a methyl group, and a methoxy group attached to a phenyl ring, making it a substituted acetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)-2-(2-methoxyphenyl)acetamide typically involves the following steps:

    Acylation Reaction: The starting material, 4-bromo-2-methylaniline, undergoes an acylation reaction with 2-(2-methoxyphenyl)acetyl chloride in the presence of a base such as pyridine or triethylamine. This reaction forms the desired acetamide.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding N-oxides or reduction reactions to form amines.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

    Substitution: Products include substituted amines or thiols.

    Oxidation: Products include N-oxides.

    Reduction: Products include primary or secondary amines.

    Hydrolysis: Products include carboxylic acids and amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-2-(2-methoxyphenyl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and methoxy groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromo-2-methylphenyl)acetamide: Lacks the methoxy group, which may affect its reactivity and biological activity.

    N-(4-chloro-2-methylphenyl)-2-(2-methoxyphenyl)acetamide: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties.

    N-(4-bromo-2-methylphenyl)-2-(2-hydroxyphenyl)acetamide: Contains a hydroxy group instead of a methoxy group, potentially altering its solubility and reactivity.

Uniqueness

N-(4-bromo-2-methylphenyl)-2-(2-methoxyphenyl)acetamide is unique due to the specific combination of substituents on the phenyl rings. The presence of both bromine and methoxy groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO2/c1-11-9-13(17)7-8-14(11)18-16(19)10-12-5-3-4-6-15(12)20-2/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMPQCBJTTXXNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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